molecular formula C8H5F3N2O4 B3034785 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 22227-60-7

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B3034785
CAS No.: 22227-60-7
M. Wt: 250.13 g/mol
InChI Key: GGLXUJWJTSSOIL-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is a yellow crystalline solid with the molecular formula C8H5F3N2O4. It is a derivative of benzoic acid, featuring a trifluoromethyl group attached to the aromatic ring, along with amino and nitro groups. This compound is known for its high fluorescence and photostability, making it valuable in various scientific research fields.

Preparation Methods

Several synthetic methods have been developed to prepare 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid. These include:

    Amidation: This process introduces an amino group into the compound.

    Ullmann-type Copper-Catalyzed Coupling Reactions: These reactions are used to form carbon-nitrogen bonds.

Chemical Reactions Analysis

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often using oxidizing agents.

    Reduction: This involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a fluorescent probe in various analytical techniques.

    Biology: It helps in studying enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.

    Medicine: It is used to detect misfolded proteins in neurodegenerative disorders.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This inhibition occurs through the interaction of the compound with the active sites of these enzymes, blocking their normal function and leading to various biochemical effects.

Comparison with Similar Compounds

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 4-Amino-3-carboxybenzotrifluoride
  • 2-Carboxy-4-(trifluoromethyl)aniline

These compounds share similar structural features but differ in their specific functional groups and properties. The presence of the nitro group in this compound makes it particularly unique and valuable for certain applications.

Properties

IUPAC Name

2-amino-3-nitro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)3-1-4(7(14)15)6(12)5(2-3)13(16)17/h1-2H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXUJWJTSSOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242244
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22227-60-7
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22227-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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